

Foundational Research on Mitochondrial Inhibitors: A Technical Guide to ROS Inducer 4

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Compound of Interest

Compound Name: ROS inducer 4

Cat. No.: B15615781

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Abstract

ROS inducer 4, also known as compound TE3, is a novel mitochondrial inhibitor with potent anticancer activity. By targeting the mitochondria, it instigates a cascade of physiological changes within tumor cells, leading to apoptosis. This technical guide provides a comprehensive overview of the foundational research on **ROS inducer 4**, including its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action

ROS inducer 4 functions as a mitochondrial inhibitor, leading to a series of detrimental events for cancer cells. Its primary mechanism involves the disruption of normal mitochondrial function, which culminates in the explosive generation and accumulation of Reactive Oxygen Species (ROS).[1] This surge in ROS triggers a cascade of downstream effects, including:

- Mitochondrial Fragmentation: Disruption of the mitochondrial network.[1]
- Decreased Mitochondrial Membrane Potential: Compromising the integrity and function of the mitochondria.[1]

- Reduced ATP Content: Depleting the cell's primary energy source.[\[1\]](#)
- Activation of ROS-Mediated Apoptotic Signaling: Initiating programmed cell death.[\[1\]](#)

The parent molecule of **ROS inducer 4** is Ergosterol peroxide, and the modifications in **ROS inducer 4** have been shown to greatly enhance its anticancer activity.[\[1\]](#)

Quantitative Data

The following tables summarize the currently available quantitative data on the efficacy and toxicity of **ROS inducer 4**.

Table 1: In Vitro Efficacy (IC50)

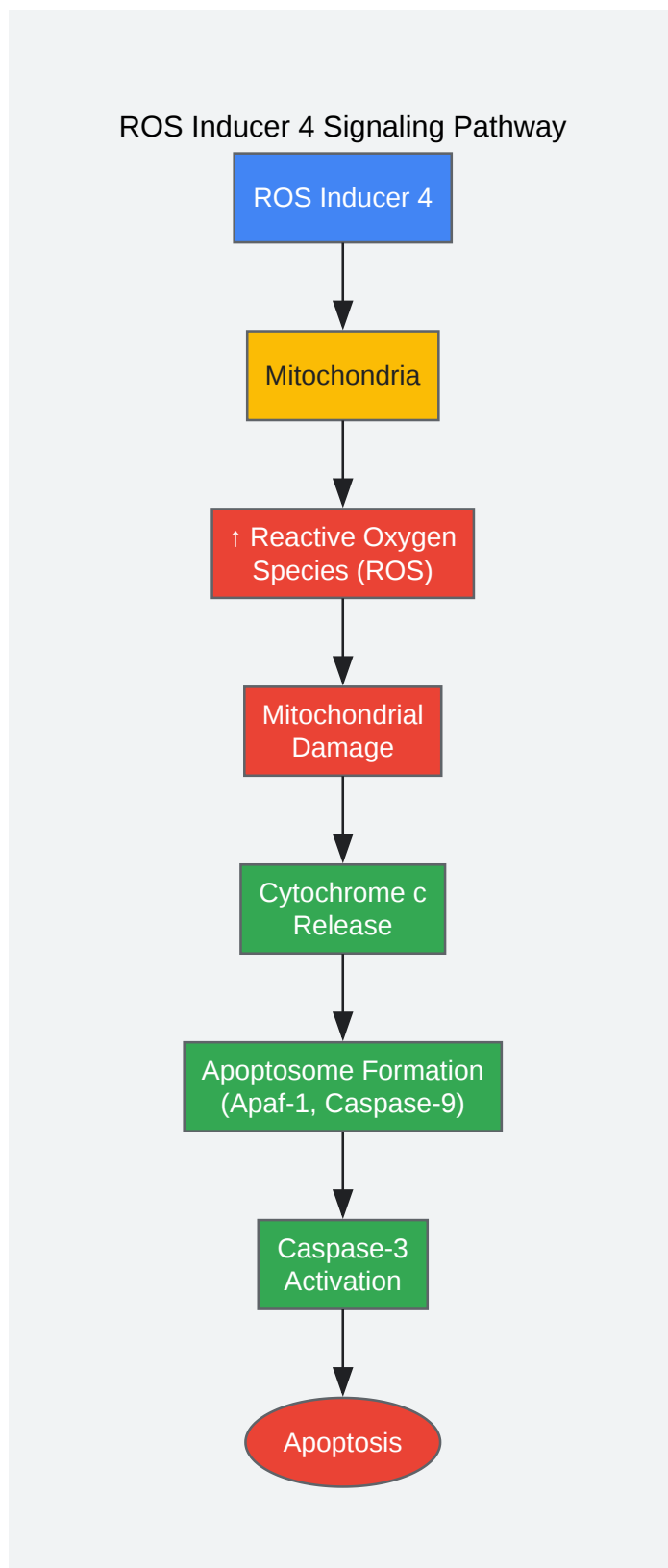
Cell Line	Cancer Type	IC50 (μM)
HeLa	Cervical Cancer	4.83 [1]
A549	Lung Cancer	3.49 [1]
HCT-15	Colon Cancer	8.74 [1]

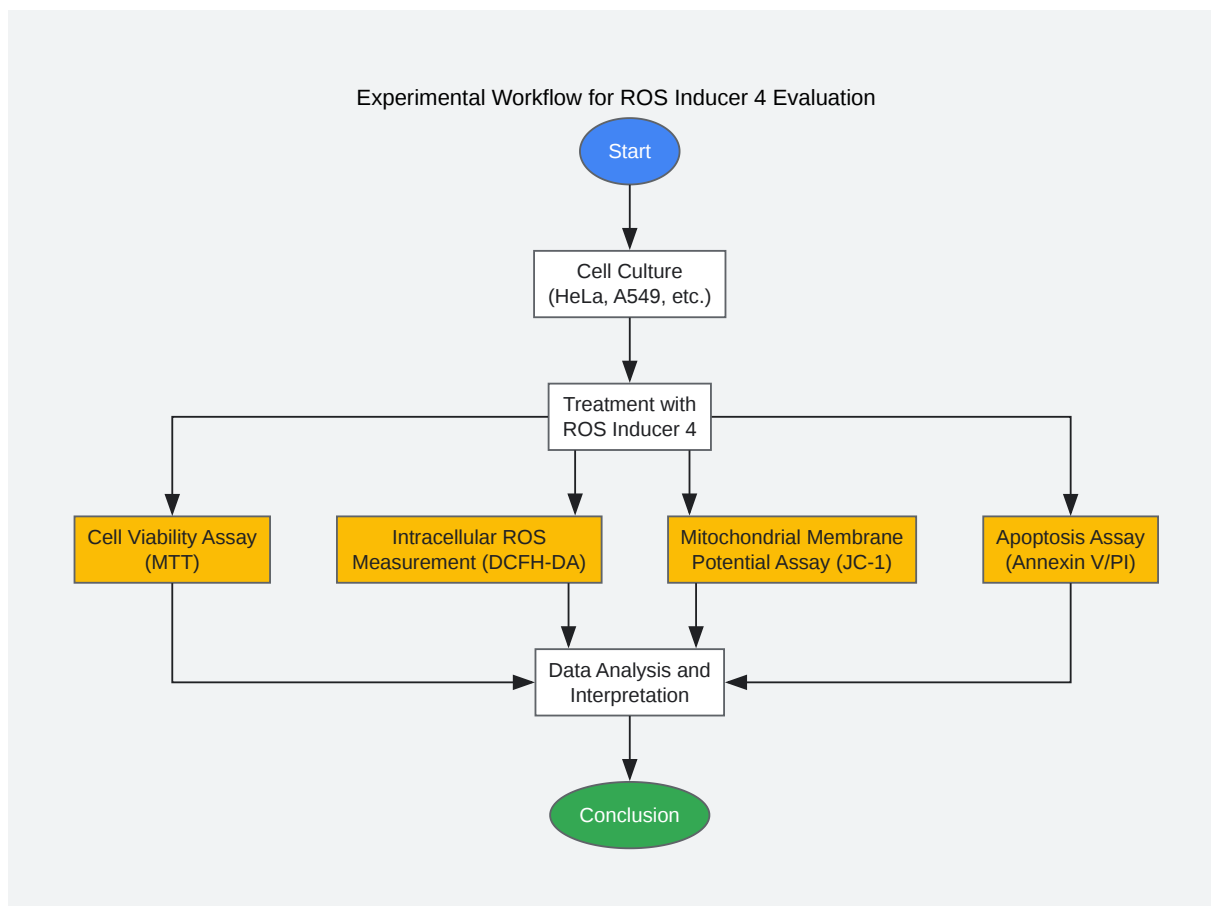
Table 2: In Vivo Toxicity (LD50)

Animal Model	Route of Administration	LD50 (mg/kg)	95% Confidence Interval
C57BL/6 female mice	Not Specified	70 [1]	59.29-97.9 mg/kg [1]

Signaling Pathway

The induction of ROS by **ROS inducer 4** activates the intrinsic pathway of apoptosis. The excessive ROS production leads to mitochondrial damage, which in turn causes the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.





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References

- 1. medchemexpress.com [medchemexpress.com]
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